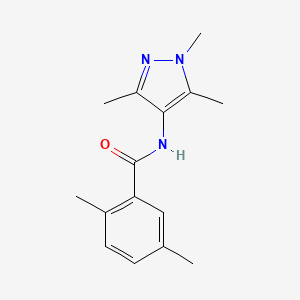
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) and the inositol triphosphate (IP3) pathways. 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been found to inhibit the activity of PKC and PDE enzymes, which are involved in the regulation of these pathways. 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been found to modulate the activity of ion channels and receptors, such as the TRP channels and the GABA(A) receptors.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of PKC and PDE enzymes, the modulation of ion channels and receptors, and the potential neuroprotective effects. 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been found to improve cognitive function in animal models, suggesting its potential as a cognitive enhancer.
実験室実験の利点と制限
One advantage of using 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its potential as a selective inhibitor of PKC and PDE enzymes, which are involved in various signaling pathways. This makes 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including further investigation of its mechanism of action, its potential as a modulator of ion channels and receptors, and its neuroprotective effects. In addition, the development of more selective and less toxic derivatives of 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide may enhance its potential as a tool for scientific research. Finally, the potential clinical applications of 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, such as its use as a cognitive enhancer or as a treatment for neurological disorders, warrant further investigation.
合成法
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized through a multi-step reaction involving the condensation of 2,5-dimethylaniline with 1,3,5-trimethylpyrazole-4-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.
科学的研究の応用
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential as an inhibitor of various enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. In addition, 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been investigated for its potential as a modulator of ion channels and receptors, such as the transient receptor potential (TRP) channels and the GABA(A) receptors. 2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been studied for its potential neuroprotective effects and its ability to improve cognitive function.
特性
IUPAC Name |
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-7-10(2)13(8-9)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBNHCWMRRHRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)

![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

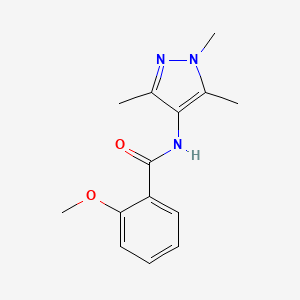


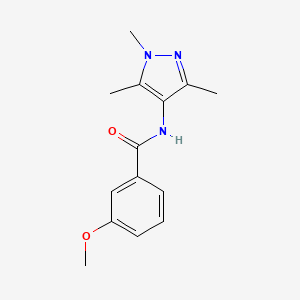
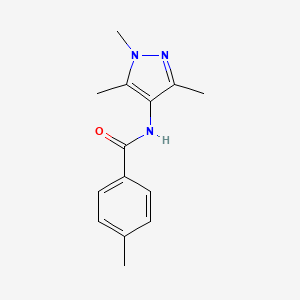
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
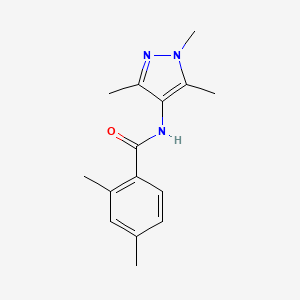
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
